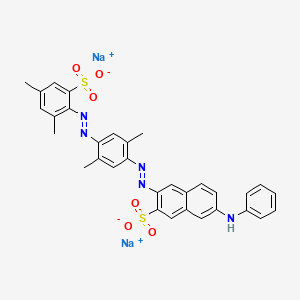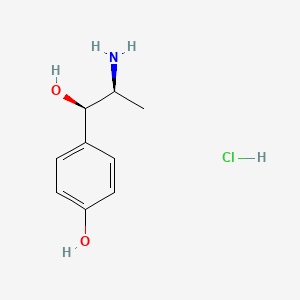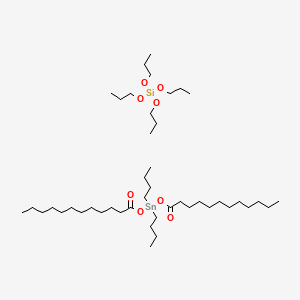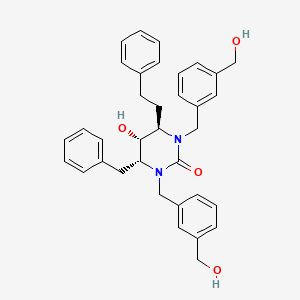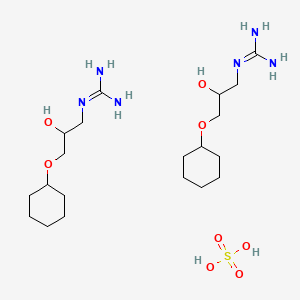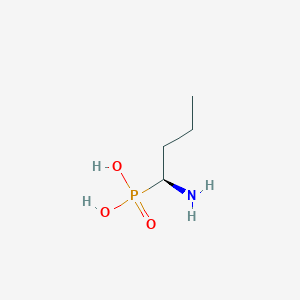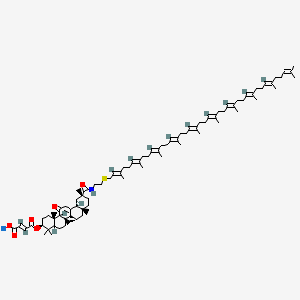
alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzenepropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzenepropanamide is an organic compound with a complex structure that includes both amide and dimethylamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzenepropanamide typically involves multi-step organic reactions. One common method is the Mannich reaction, which involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale Mannich reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzenepropanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzenepropanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzenepropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction or metabolism .
Comparison with Similar Compounds
Similar Compounds
- Alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzeneacetamide
- Alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzenepropanol
Uniqueness
Alpha-(Dimethylamino)-beta-ethenyl-N,N-dimethylbenzenepropanamide is unique due to its specific functional groups and structural configuration, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
111983-66-5 |
|---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
2-(dimethylamino)-N,N-dimethyl-3-phenylpent-4-enamide |
InChI |
InChI=1S/C15H22N2O/c1-6-13(12-10-8-7-9-11-12)14(16(2)3)15(18)17(4)5/h6-11,13-14H,1H2,2-5H3 |
InChI Key |
ZBHIIIVFQJPKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(C(C=C)C1=CC=CC=C1)C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



